molecular formula C20H17F3O4S2 B049995 (4-Methoxyphenyl)diphenylsulfonium triflate CAS No. 116808-67-4

(4-Methoxyphenyl)diphenylsulfonium triflate

Cat. No.: B049995
CAS No.: 116808-67-4
M. Wt: 442.5 g/mol
InChI Key: WBUSZOLVSDXDOC-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

It is known to be a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate reactions, such as polymerization.

Mode of Action

As a cationic photoinitiator, (4-Methoxyphenyl)diphenylsulfonium triflate absorbs light and undergoes a photochemical reaction to generate a reactive species. This species can then initiate further chemical reactions . The exact nature of these reactions and the resulting changes would depend on the specific context in which the compound is used.

Biochemical Pathways

As a photoinitiator, it is likely involved in pathways related to the reactions it initiates upon light absorption .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it initiates as a photoinitiator . These effects could range from the formation of new compounds to the initiation of polymerization reactions.

Action Environment

Environmental factors such as light intensity, wavelength, and exposure duration can significantly influence the action, efficacy, and stability of this compound. As a photoinitiator, its activity is directly related to the presence and characteristics of light .

Properties

IUPAC Name

(4-methoxyphenyl)-diphenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OS.CHF3O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUSZOLVSDXDOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469550
Record name (4-Methoxyphenyl)diphenylsulfonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116808-67-4
Record name (4-Methoxyphenyl)diphenylsulfonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methoxyphenyl)diphenylsulfonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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